1-Bromo-4-heptylbenzene
CAS No.: 76287-49-5
Cat. No.: VC2000926
Molecular Formula: C13H19B
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76287-49-5 |
---|---|
Molecular Formula | C13H19B |
Molecular Weight | 255.19 g/mol |
IUPAC Name | 1-bromo-4-heptylbenzene |
Standard InChI | InChI=1S/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 |
Standard InChI Key | YHKMTIJHJWYYAG-UHFFFAOYSA-N |
SMILES | CCCCCCCC1=CC=C(C=C1)Br |
Canonical SMILES | CCCCCCCC1=CC=C(C=C1)Br |
Introduction
Chemical Identification and Physical Properties
1-Bromo-4-heptylbenzene, identified by CAS number 76287-49-5, is a clear liquid at room temperature with color ranging from colorless to light orange or yellow. The compound possesses a molecular formula of C13H19Br and a molecular weight of 255.19 g/mol. It exhibits moderate lipophilicity due to its seven-carbon alkyl chain, making it valuable for specific applications in materials science and pharmaceutical development.
Table 1: Chemical Identification Data
Parameter | Value |
---|---|
CAS Number | 76287-49-5 |
Molecular Formula | C13H19Br |
Molecular Weight | 255.19 g/mol |
IUPAC Name | 1-bromo-4-heptylbenzene |
InChI | InChI=1/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 |
SMILES | CCCCCCCC1=CC=C(C=C1)Br |
Table 2: Physical Properties
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Color | Colorless to Light orange/Yellow |
Boiling Point | 190°C at 35mmHg |
Flash Point | 161°C |
Density | 1.15 |
Refractive Index | 1.5170-1.5190 |
Vapor Pressure | 0.00246mmHg at 25°C |
Storage Condition | Sealed in dry, Room Temperature |
The compound's physical characteristics, including its relatively high boiling point and low vapor pressure, suggest stability under normal laboratory conditions, though appropriate storage measures should be implemented to maintain purity and prevent degradation .
Structural Features and Characteristics
1-Bromo-4-heptylbenzene consists of a benzene ring substituted with a bromine atom at position 1 and a seven-carbon alkyl (heptyl) chain at position 4. This structural arrangement confers specific reactivity patterns that make the compound particularly useful in organic synthesis.
The bromine atom serves as an excellent leaving group, enabling various transformation reactions including Grignard reagent formation, cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings), and nucleophilic substitution processes. These reactions can be used to introduce new functional groups or to extend the molecular framework.
The heptyl chain contributes to the compound's lipophilicity and influences its physical properties, making it suitable for applications in liquid crystal technologies and other materials science applications where specific molecular geometries and intermolecular interactions are required .
Synthesis Methods
While the search results don't provide a direct synthesis method for 1-Bromo-4-heptylbenzene, related compounds offer insights into potential synthetic routes. One approach might involve adapting the synthesis method described for 1-Bromo-4-propylbenzene, which involves a coupling reaction between p-dibromobenzene and an alkyl bromide.
A potential synthetic route could follow this general procedure:
-
React p-dibromobenzene with 1-bromoheptane in the presence of magnesium powder
-
Use zinc chloride and iron(III)-acetylacetonate as catalysts
-
Conduct the reaction in anhydrous tetrahydrofuran under inert atmosphere
-
Control the reaction temperature between 40-60°C
Another potential route would be the direct bromination of 4-heptylbenzene using a brominating agent such as bromine in the presence of a suitable catalyst. The specific reaction conditions would need to be optimized to ensure selectivity for the para position.
Applications and Uses
1-Bromo-4-heptylbenzene demonstrates remarkable versatility in various applications across different scientific and industrial fields.
Pharmaceutical Development
The compound serves as a crucial intermediate in pharmaceutical synthesis pathways. Its reactive bromine moiety allows for further functionalization, enabling chemists to incorporate the heptylbenzene fragment into more complex molecular structures with potential therapeutic properties . The lipophilic character contributed by the heptyl chain can influence drug permeability and partition coefficient properties in pharmaceutical candidates.
Liquid Crystal Technology
One of the most significant applications of 1-Bromo-4-heptylbenzene is in the synthesis of liquid crystal monomers . The compound's structure, featuring a rigid aromatic core and a flexible alkyl chain, provides the essential molecular characteristics required for liquid crystalline behavior. This makes it valuable in developing materials for display technologies, optical devices, and other applications requiring liquid crystal properties .
Research in liquid crystal chemistry frequently employs brominated alkylbenzenes like 1-Bromo-4-heptylbenzene as precursors to more complex liquid crystal systems. The bromine functionality allows for extension of the rigid core through coupling reactions, while the heptyl chain contributes to the necessary flexibility and phase behavior of the resulting liquid crystal materials .
Materials Science Applications
Beyond liquid crystals, 1-Bromo-4-heptylbenzene contributes to the development of advanced polymers and specialty materials through controlled polymerization and functionalization processes . The compound enables chemists to design molecules with specific characteristics tailored for particular applications, such as electronic materials, specialty coatings, or functional polymers.
Supplier | Product Number | Purity | Package Sizes | Stabilization |
---|---|---|---|---|
TCI Chemical | B1608 | >96.0% (GC) | 1g, 5g | Copper chip |
Thermo Scientific/Alfa Aesar | A12235 | 97% | 1g, 5g, 25g | Not specified |
The compound is typically stabilized with copper chip to prevent decomposition during storage and shipping . When purchasing this compound, researchers should consider the level of purity required for their specific application and whether the presence of stabilizers might affect the intended use.
Structural Relationship to Similar Compounds
1-Bromo-4-heptylbenzene belongs to a family of brominated alkylbenzenes that share similar structural features but differ in the length of the alkyl chain. Related compounds include 1-Bromo-4-hexylbenzene (C12H17Br), 1-Bromo-4-propylbenzene (C9H11Br), and other homologs.
The homologous series of 1-bromo-4-alkylbenzenes shows predictable trends in physical properties correlating with the length of the alkyl chain. As the chain length increases:
-
Boiling points generally increase
-
Water solubility decreases
-
Lipophilicity increases
-
Crystalline melting points follow alternating patterns based on even vs. odd carbon numbers in the chain
These structural relatives often serve similar functions in chemical synthesis but may be selected based on specific requirements for the physical properties of the final product .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume